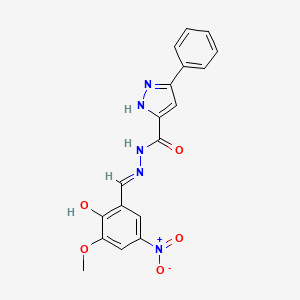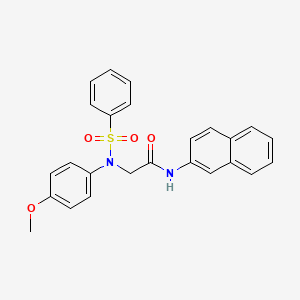![molecular formula C27H39N3O2 B6011753 1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6011753.png)
1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation leads to a reduction in pain and anxiety, as well as an anti-inflammatory effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine have been studied extensively in animal models. It has been shown to reduce pain and inflammation in a dose-dependent manner, with higher doses leading to greater effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine in lab experiments is its high degree of purity and stability. This makes it easier to control for variables and ensure reproducibility of results. However, one limitation is that it can be difficult to obtain in large quantities, making it more expensive than other compounds.
Orientations Futures
There are several future directions for research on 1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine. One area of focus could be on its potential therapeutic applications in the treatment of chronic pain and anxiety disorders. Another area of focus could be on its mechanism of action, with the aim of developing more targeted and effective treatments. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine involves the reaction of piperazine with 1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl)-3-propanoic acid and phenylacetic acid. The reaction is catalyzed by a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The resulting product is a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
1-Phenyl-4-{3-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and other inflammatory conditions.
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-[1-(spiro[2.5]octane-2-carbonyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c31-25(29-19-17-28(18-20-29)23-7-3-1-4-8-23)10-9-22-11-15-30(16-12-22)26(32)24-21-27(24)13-5-2-6-14-27/h1,3-4,7-8,22,24H,2,5-6,9-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVADQOUOWXBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)N3CCC(CC3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B6011680.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)
![[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)